molecular formula C7H6O<br>C7H6O<br>C6H5CHO B1143350 TOLUALDEHYDES CAS No. 1334-78-7

TOLUALDEHYDES

Cat. No.: B1143350
CAS No.: 1334-78-7
M. Wt: 106.12 g/mol
InChI Key: HUMNYLRZRPPJDN-UHFFFAOYSA-N
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Description

Tolualdehydes are aromatic aldehydes with the chemical formula ( \text{C}_8\text{H}_8\text{O} ). They are derived from toluene and consist of a benzene ring substituted with a formyl group and a methyl group. The three isomers of tolualdehyde are ortho-tolualdehyde, meta-tolualdehyde, and para-tolualdehyde, differing in the positions of the formyl and methyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tolualdehydes can be synthesized through several methods:

    Oxidation of Toluenes: This involves the oxidation of toluene using oxidizing agents such as chromyl chloride or potassium permanganate.

    Formylation of Toluenes: The Gattermann-Koch reaction can be used, where toluene reacts with carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydroformylation of Styrenes: This method involves the hydroformylation of styrene derivatives using rhodium or cobalt catalysts.

Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of toluene. For instance, the production of para-tolualdehyde can be achieved through the selective oxidation of para-xylene using a photoinduced electron transfer method, which exhibits high selectivity and avoids byproducts .

Types of Reactions:

    Oxidation: this compound can be oxidized to the corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohols, such as tolualcohols, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the formyl group directs incoming electrophiles to the ortho and para positions relative to the formyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: this compound are converted to toluic acids.

    Reduction: this compound are reduced to tolualcohols.

    Substitution: Various substituted this compound depending on the electrophile used.

Scientific Research Applications

Tolualdehydes have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tolualdehydes involves their reactivity as aldehydes. The formyl group is highly reactive and can undergo nucleophilic addition reactions. In catalytic processes, such as the formation of this compound from acetaldehyde over magnesium oxide-based catalysts, the reaction is initiated through deprotonation by a medium-strength basic site in a specific metal-oxygen coordination environment .

Comparison with Similar Compounds

  • Benzaldehyde
  • Anisaldehyde
  • Cinnamaldehyde

Tolualdehydes stand out due to their specific substitution pattern, which imparts unique reactivity and applications in various fields.

Properties

IUPAC Name

benzaldehyde
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InChI

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H
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InChI Key

HUMNYLRZRPPJDN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=O
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Molecular Formula

C7H6O, Array, C6H5CHO
Record name BENZALDEHYDE
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Related CAS

26006-39-3
Record name Benzaldehyde, homopolymer
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DSSTOX Substance ID

DTXSID8039241
Record name Benzaldehyde
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Molecular Weight

106.12 g/mol
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Physical Description

Benzaldehyde appears as a clear colorless to yellow liquid with a bitter almond odor. Flash point near 145 °F. More denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. The primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. Used in flavoring and perfume making., Liquid, Colorless to yellowish liquid with an odor of almond oil; [AIHA] In air, readily oxidizes to benzoic acid; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., colourless to yellow liquid with a sweet, strong almond odour
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Boiling Point

354 °F at 760 mmHg (NTP, 1992), 178.7 °C, 62.00 to 63.00 °C. @ 10.00 mm Hg, 179 °C
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Flash Point

148 °F (NTP, 1992), 145 °F, 63 °C (Closed cup), 73.9 °C (Open cup), 63 °C c.c.
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Solubility

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), In water, 6950 mg/L at 25 °C, Approximately 0.6% wt. at 20 °C, Miscible with alcohol, ether, fixed and volatile oils, Soluble in liquid ammonia, Solubility of water in benzaldehyde at 20 °C, wt%: 1.5, 6.95 mg/mL at 25 °C, Solubility in water at 25 °C: poor, very slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.046 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.050 at 15 °C/4 °C, Relative density (water = 1): 1.05, 1.040-1.047
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Vapor Density

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

1 mmHg at 79.2 °F ; 5 mmHg at 122.2 °F; 10 mmHg at 144 °F (NTP, 1992), 0.12 [mmHg], 1.27 mm Hg at 25 °C, Vapor pressure, Pa at 26 °C: 133
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Impurities

Usually chlorides., Traces of chlorine compounds may be detectable in benzaldehyde obtained by the hydrolysis of benzal chloride, whereas benzaldehyde obtained by oxidation may contain byproducts formed in the oxidation of toluene. Benzaldehyde can now be produced, by hydrolysis of benzal chloride and by partial oxidation of toluene, to such a high standard of purity that it is suitable for all known applications., Specifications, especially regarding impurities, vary considerably for grades used for dye manufacture from those used in perfumery., Benzal chloride, nitrobenzene, and benzoic acid were detected as impurities in benzaldehyde.
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Color/Form

Strongly refractive liquid, becoming yellowish on keeping, Colorless or yellowish, strongly refractive volatile oil

CAS No.

100-52-7, 8013-76-1
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Melting Point

-15 °F (NTP, 1992), -57.12 °C, -26 °C
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